molecular formula C13H9BrN2 B8470636 1-(4-bromophenyl)-1H-benzimidazole

1-(4-bromophenyl)-1H-benzimidazole

Cat. No. B8470636
M. Wt: 273.13 g/mol
InChI Key: DAEQXVYTYCHTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-bromophenyl)-1H-benzimidazole

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

1-(4-bromophenyl)benzimidazole

InChI

InChI=1S/C13H9BrN2/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H

InChI Key

DAEQXVYTYCHTSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of copper iodide (0.16 g, 0.85 mmol) and 1,10-phenanthroline (0.31 g, 1.7 mmol) in anhydrous DMF (4.2 mL) was added benzimidazole (1.00 g, 8.5 mmol), 1-bromo-4-iodobenzene (2.88 g, 10.1 mmol), and cesium carbonate (5.53 g, 17 mmol) and the reaction mixture was heated to 110° C. and allowed to stir for 40 h. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was partitioned between water and dichloromethane and the organic layer was separated, dried (Na2SO4) and the solvent removed under reduced pressure. Purification by flash column chromatography (silica, petroleum ether:ethyl acetate 1:1) provided the title compound (64%). LCMS (ESI+) 274.2 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Yield
64%

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